[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 92083-17-5
VCID: VC2461750
InChI: InChI=1S/C15H16N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11,16H2
SMILES: C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN
Molecular Formula: C15H16N2
Molecular Weight: 224.3 g/mol

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

CAS No.: 92083-17-5

Cat. No.: VC2461750

Molecular Formula: C15H16N2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine - 92083-17-5

Specification

CAS No. 92083-17-5
Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
IUPAC Name [2-(2,3-dihydroindol-1-yl)phenyl]methanamine
Standard InChI InChI=1S/C15H16N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11,16H2
Standard InChI Key FATZZJYNNQYICP-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN
Canonical SMILES C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN

Introduction

Chemical Identity and Properties

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is characterized by the following chemical identifiers and physical properties:

PropertyValue
CAS Number92083-17-5
Molecular FormulaC₁₅H₁₆N₂
Molecular Weight224.30 g/mol
MDL NumberMFCD08699754
SMILES CodeNCC1=CC=CC=C1N2CCC3=C2C=CC=C3
Alternative Names(2-(Indolin-1-yl)phenyl)methanamine
Physical StateSolid
Storage ConditionsSealed in dry conditions, 2-8°C

The compound consists of a 2,3-dihydro-1H-indol-1-yl (indoline) moiety directly attached to the ortho position of a phenyl ring that also carries a methanamine group . This structural arrangement creates a molecule with two nitrogen atoms in different chemical environments: a tertiary amine within the indoline structure and a primary amine in the methanamine group. This dual nitrogen functionality provides diverse reactivity profiles that can be exploited in synthetic applications.

Structural Features and Characteristics

The structure of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine incorporates several significant features:

  • An indoline scaffold (2,3-dihydro-1H-indole), which is a partially reduced indole system with the pyrrole portion saturated

  • A direct connection between the nitrogen of the indoline and the phenyl ring

  • A primary amine group (-CH₂NH₂) attached to the phenyl ring

The spatial arrangement of these components creates a three-dimensional structure with potential for specific molecular recognition in biological systems. The indoline portion provides a relatively rigid bicyclic system, while the benzylamine segment offers more conformational flexibility.

SupplierCatalog NumberPackage SizePrice (USD)Reference
Matrix Scientific052605500 mg237.00
Matrix Scientific0526052.5 g720.00
American Custom ChemicalsCHM0081820500 mg837.38
American Custom ChemicalsCHM00818202.5 g1,468.50
AK Scientific3249AF2.5 g1,022.00
SynblockSB65065Not specifiedNot listed

The relatively high pricing suggests that the compound is primarily supplied for research purposes rather than bulk industrial applications .

Structural Analogs and Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine:

Direct Structural Analogs

  • {4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl}methanamine: This compound features a similar arrangement of functional groups but with the indoline connected to the phenyl ring via a methylene bridge rather than directly .

  • (1-Methyl-1H-indol-2-yl)methanamine: Contains a fully unsaturated indole ring rather than the reduced indoline, with the amine group attached directly to the heterocycle rather than to a separate phenyl ring.

Comparison with Related Structures

CompoundStructural RelationshipKey Differences
[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamineReference structure-
{4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl}methanamineClose analogContains methylene spacer between indoline and phenyl; para- vs. ortho-substitution pattern
(1-Methyl-1H-indol-2-yl)methanamineRelated indoleFully unsaturated indole vs. indoline; direct attachment of amine to heterocycle
2-(2,3-Dihydro-1H-indol-3-yl)ethanamineRelated indoleAmine on side chain at position 3; NH indoline vs. N-aryl indoline

The structural variations among these compounds would be expected to result in different physicochemical properties and potentially different biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator